N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide
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Overview
Description
N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide is a complex organic compound that features a thiazolidinone ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with furfuraldehyde.
Formation of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Final Condensation: The final step involves the condensation of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring, converting it to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins involved in inflammatory pathways.
Pathways Involved: It may inhibit the synthesis of bacterial cell walls or modulate inflammatory signaling pathways, leading to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide: can be compared to other thiazolidinone derivatives and sulfonamide compounds.
Uniqueness
Thiazolidinone Derivatives: These compounds are known for their antimicrobial properties, but the presence of the furan ring in this compound may enhance its activity.
Sulfonamide Compounds: Sulfonamides are widely used as antibiotics, and the unique structure of this compound may offer advantages in terms of potency and spectrum of activity.
Properties
IUPAC Name |
N-[4-[(E)-[(2E)-2-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-10(20)17-11-4-6-13(7-5-11)26(22,23)19-16-15(21)18-14(25-16)9-12-3-2-8-24-12/h2-9H,1H3,(H,17,20)(H,18,21)/b14-9+,19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODIQSZDLKNTIC-XIEYENHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2C(=O)NC(=CC3=CC=CO3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=O)N/C(=C\C3=CC=CO3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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